molecular formula C8H12N2O2 B1451675 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol CAS No. 1020955-98-9

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol

Cat. No.: B1451675
CAS No.: 1020955-98-9
M. Wt: 168.19 g/mol
InChI Key: FFJDBUIRIXMJOX-UHFFFAOYSA-N
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Description

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, featuring a methoxy group at the 6-position and an aminoethanol moiety at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol typically involves the reaction of 6-methoxypyridine-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol and its derivatives. For instance, a study synthesized N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and evaluated its antimicrobial efficacy against various bacterial strains, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated significant inhibition zones, demonstrating the potential of these compounds as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineEscherichia coli15
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineBacillus subtilis18
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineStaphylococcus aureus20
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineKlebsiella pneumoniae12

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes. Further studies employing in silico methods have supported these findings, providing insights into the binding interactions between the compound and bacterial targets .

Biochemical Applications

Proteomics Research
The compound is also utilized in proteomics research as a biochemical probe. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions. Researchers have used it to elucidate pathways involved in disease mechanisms, particularly in cancer biology .

Cell Culture Studies
In vitro studies involving cell cultures have demonstrated that this compound can influence cell viability and proliferation. For example, a study assessed its effects on cultured human cells using MTT assays, revealing dose-dependent responses that suggest potential therapeutic applications .

Material Science Applications

Synthesis of Metal Complexes
The compound serves as a ligand in the synthesis of metal complexes, such as those with copper(II) and cobalt(II). These metal complexes have been investigated for their catalytic properties and potential applications in organic synthesis . The coordination chemistry involving this compound enhances the stability and reactivity of the metal centers.

Table 2: Properties of Metal Complexes Derived from this compound

Metal ComplexStability Constant (log K)Catalytic Activity (Turnover Number)
Cu(II)-Complex5.4120
Co(II)-Complex4.895

Mechanism of Action

The mechanism of action of 2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Methoxypyridin-2-yl)amino]ethan-1-ol: Similar structure but with the methoxy group at the 2-position.

    2-[(6-Methoxypyridin-4-yl)amino]ethan-1-ol: Similar structure but with the methoxy group at the 4-position.

    2-[(6-Methoxypyridin-5-yl)amino]ethan-1-ol: Similar structure but with the methoxy group at the 5-position.

Uniqueness

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the aminoethanol moiety play a crucial role in its reactivity and interactions with molecular targets .

Biological Activity

2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol, also known as (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxypyridine moiety, which enhances its interaction with biological targets. Its molecular formula is C10_{10}H14_{14}N2_2O2_2, with a molecular weight of approximately 202.24 g/mol. The presence of both an amino group and a hydroxyl group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Modulation : The compound can bind to specific enzymes, potentially altering their activity, which may lead to therapeutic effects in various diseases.
  • Receptor Interaction : It has been shown to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways, which are crucial for mood regulation and neuroprotection.

Antimicrobial Properties

Research indicates that derivatives of methoxypyridine compounds exhibit antibacterial properties. For instance, this compound has been evaluated for its efficacy against various pathogens, demonstrating significant antibacterial activity.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially safeguarding neural cells from oxidative stress and apoptosis. This effect is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.

Anticancer Potential

Studies have explored the anticancer properties of compounds related to this compound. For instance, its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism involves inducing oxidative stress selectively in cancer cells, leading to apoptosis .

Case Studies

  • Neuroprotective Study : A study evaluated the effects of (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol on neuronal cells exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function.
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting strong potential as an antimicrobial agent.

Properties

IUPAC Name

2-[(6-methoxypyridin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-8-3-2-7(6-10-8)9-4-5-11/h2-3,6,9,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJDBUIRIXMJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-98-9
Record name 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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